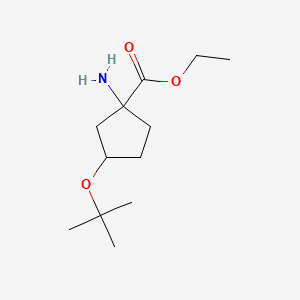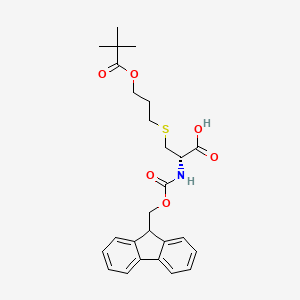
Fmoc-D-Cys(tert-butoxycarnylpropyl)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-D-Cys(tert-butoxycarnylpropyl)-OH is a derivative of cysteine, an amino acid, which is protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily used in peptide synthesis, where the Fmoc group serves as a protecting group for the amino group of cysteine, preventing unwanted reactions during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Cys(tert-butoxycarnylpropyl)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of D-cysteine is protected using the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting D-cysteine with 9-fluorenylmethyl chloroformate in the presence of a base such as sodium carbonate.
Introduction of the tert-butoxycarnylpropyl Group: The thiol group of the protected cysteine is then reacted with tert-butoxycarnylpropyl bromide in the presence of a base like triethylamine to introduce the tert-butoxycarnylpropyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of D-cysteine are reacted with 9-fluorenylmethyl chloroformate and tert-butoxycarnylpropyl bromide under controlled conditions.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-Cys(tert-butoxycarnylpropyl)-OH undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed using secondary amines like piperidine, revealing the free amino group of cysteine.
Substitution: The thiol group can participate in substitution reactions, forming various derivatives.
Oxidation: The thiol group can be oxidized to form disulfides.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide is commonly used to remove the Fmoc group.
Substitution: Triethylamine is often used as a base in substitution reactions involving the thiol group.
Oxidation: Hydrogen peroxide or iodine can be used to oxidize the thiol group to a disulfide.
Major Products Formed
Deprotected Cysteine: Removal of the Fmoc group yields D-cysteine with a free amino group.
Substituted Derivatives: Various substituted derivatives can be formed depending on the reagents used in substitution reactions.
Disulfides: Oxidation of the thiol group results in the formation of disulfides.
Scientific Research Applications
Fmoc-D-Cys(tert-butoxycarnylpropyl)-OH has several scientific research applications:
Peptide Synthesis: It is widely used in solid-phase peptide synthesis as a protected cysteine derivative.
Bioconjugation: The compound is used in bioconjugation reactions to attach peptides to other molecules or surfaces.
Drug Development: It is used in the development of cysteine-containing peptides and proteins for therapeutic applications.
Biological Studies: The compound is used in studies involving cysteine’s role in proteins and enzymes.
Mechanism of Action
The mechanism of action of Fmoc-D-Cys(tert-butoxycarnylpropyl)-OH involves the protection and subsequent deprotection of the amino group of cysteine. The Fmoc group prevents unwanted reactions during peptide synthesis, ensuring the correct sequence of amino acids. The tert-butoxycarnylpropyl group provides additional stability and protection to the thiol group of cysteine.
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Cys(tert-butoxycarnylpropyl)-OH: Similar to Fmoc-D-Cys(tert-butoxycarnylpropyl)-OH but with the L-isomer of cysteine.
Boc-D-Cys(tert-butoxycarnylpropyl)-OH: Uses the tert-butoxycarbonyl (Boc) group instead of the Fmoc group for protection.
Fmoc-D-Cys(Trt)-OH: Uses the trityl (Trt) group for thiol protection instead of the tert-butoxycarnylpropyl group.
Uniqueness
This compound is unique due to the combination of the Fmoc group for amino protection and the tert-butoxycarnylpropyl group for thiol protection. This dual protection ensures high stability and selectivity during peptide synthesis, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C26H31NO6S |
|---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
(2S)-3-[3-(2,2-dimethylpropanoyloxy)propylsulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C26H31NO6S/c1-26(2,3)24(30)32-13-8-14-34-16-22(23(28)29)27-25(31)33-15-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21-22H,8,13-16H2,1-3H3,(H,27,31)(H,28,29)/t22-/m1/s1 |
InChI Key |
ASVLBLBXKFSZON-JOCHJYFZSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)OCCCSC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)(C)C(=O)OCCCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-Methoxy-6-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14860529.png)
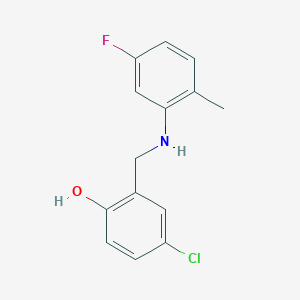
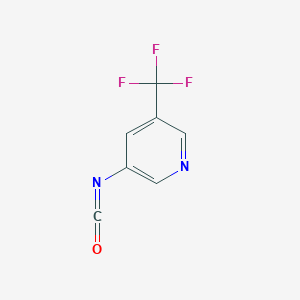
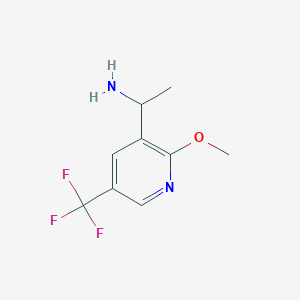

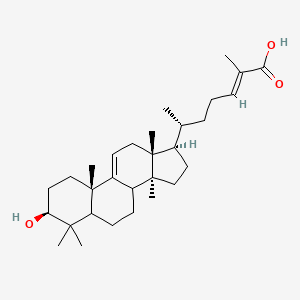
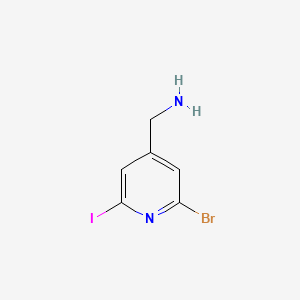
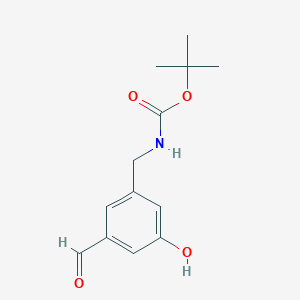
![1-{2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazol-5-yl}ethanone](/img/structure/B14860569.png)

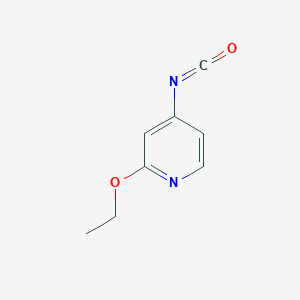
![tert-butyl (4S)-5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B14860587.png)
![tert-butyl (2E)-[(2-chloropyridin-3-yl)sulfonyl][(4-methylphenyl)hydrazono]acetate](/img/structure/B14860596.png)
